1,2-diethyl-4-iodobenzene
Description
1,2-Diethyl-4-iodobenzene is an aromatic compound featuring two ethyl groups at the 1- and 2-positions of the benzene ring and an iodine atom at the 4-position. Ethyl groups are electron-donating substituents, which influence the electronic environment of the aromatic ring, while iodine contributes to molecular weight and reactivity. Comparisons with similar compounds highlight how substituent type, position, and halogenation impact physicochemical behavior and applications .
Properties
CAS No. |
288101-46-2 |
|---|---|
Molecular Formula |
C10H13I |
Molecular Weight |
260.1 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1,2-diethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 1,2-diethyl-4-iodobenzene may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. The final product is often isolated through distillation or extraction techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to form 1,2-diethylbenzene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide, potassium tert-butoxide, and other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: 1,2-Diethylbenzene.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-diethyl-4-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The ethyl groups can undergo oxidation or reduction, leading to the formation of different functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key structural features of 1,2-diethyl-4-iodobenzene with analogous compounds identified in the evidence:
| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1,2-Diethyl-4-iodobenzene | 1,2-diethyl, 4-iodo | C₁₀H₁₃I | 260.12 (calculated) | Bulky ethyl groups; iodine at para |
| 1,2-Difluoro-4-iodobenzene | 1,2-difluoro, 4-iodo | C₆H₃F₂I | 255.99 | Electron-withdrawing fluorine groups |
| 4-Ethyl-1,2-diiodobenzene | 1,2-diiodo, 4-ethyl | C₈H₈I₂ | 361.96 | Two iodine atoms; ethyl at para |
| 4-(Iodomethyl)-1,2-dimethoxybenzene | 1,2-dimethoxy, 4-(iodomethyl) | C₉H₁₁IO₂ | 278.09 | Methoxy groups; iodomethyl substituent |
Notes:
- Ethyl vs. In contrast, fluorine (electron-withdrawing) reduces electron density, directing reactions to specific positions .
- Iodine Position and Count: The para-iodine in 1,2-diethyl-4-iodobenzene contrasts with the diiodo substitution in 4-ethyl-1,2-diiodobenzene. Additional iodine atoms increase molecular weight and may enhance halogen-bonding interactions .
- Methoxy Groups: Methoxy substituents in 4-(iodomethyl)-1,2-dimethoxybenzene offer steric hindrance and alter solubility compared to ethyl or fluorine analogs .
Physicochemical Properties
- Molecular Weight and Stability: 1,2-Diethyl-4-iodobenzene’s calculated molar mass (260.12 g/mol) is lower than 4-ethyl-1,2-diiodobenzene (361.96 g/mol), reflecting iodine’s heavy atomic mass.
Reactivity:
- Iodine in the para position (as in 1,2-diethyl-4-iodobenzene) may act as a leaving group in nucleophilic aromatic substitution. Ethyl groups could sterically hinder such reactions compared to smaller substituents like fluorine .
- Methoxy groups in 4-(iodomethyl)-1,2-dimethoxybenzene may direct electrophilic attacks to specific ring positions, unlike ethyl or fluorine analogs .
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